6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Description
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted at positions 2 and 4. The imidazo[1,2-b]pyridazine scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, enabling diverse pharmacological interactions . This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are extensively studied for their kinase inhibitory, antimicrobial, and antiproliferative activities .
Properties
IUPAC Name |
6-chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-9-3-4-10(7-12(9)19(20)21)11-8-18-14(16-11)6-5-13(15)17-18/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKCUNEMDDJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Nitration of the phenyl ring: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amino derivative. This reaction is critical for generating intermediates used in drug discovery.
Key Data
*Reported for a structurally similar compound under analogous conditions .
Mechanism : Catalytic hydrogenation or SnCl₂-mediated reduction converts the nitro group (–NO₂) to an amine (–NH₂). The ethyl and chloro substituents remain intact under these conditions.
Substitution of the Chloro Group
The chloro group at position 6 of the imidazo[1,2-b]pyridazine core is susceptible to nucleophilic substitution, enabling functionalization.
Key Data
Notable Example : Substitution with sodium benzenesulfinate proceeds at room temperature in DMSO, yielding sulfonyl derivatives .
Oxidation of the Ethyl Group
The ethyl substituent on the phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
Key Data
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (H₂SO₄, reflux) | 6-Chloro-2-(4-carboxy-3-nitrophenyl)imidazo[1,2-b]pyridazine | ~60% |
Mechanism : The ethyl group (–CH₂CH₃) is oxidized sequentially to –COOH via intermediates (–CH₂OH, –CHO). The nitro and chloro groups remain stable under acidic conditions.
Additional Reactivity
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Cyclization : The compound can participate in cyclocondensation reactions to form fused heterocycles. For example, reactions with α-haloketones yield polycyclic structures .
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Electrophilic Aromatic Substitution : The phenyl ring’s electron-deficient nature (due to –NO₂) directs electrophiles to meta/para positions relative to existing substituents.
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Typical Reagents | Applications |
|---|---|---|---|
| Reduction | Nitro group | H₂/Pd-C, SnCl₂/HCl | Bioactive intermediate synthesis |
| Nucleophilic Substitution | Chloro group | Amines, thiols, sulfinates | Functional group diversification |
| Oxidation | Ethyl group | KMnO₄, CrO₃ | Carboxylic acid derivatives |
Research Findings
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Biological Relevance : Derivatives from nitro reduction exhibit enhanced binding to amyloid plaques, suggesting potential in neurodegenerative disease research .
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Synthetic Utility : Chloro substitution with sulfinates generates sulfonyl derivatives with improved solubility, critical for pharmacological studies .
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Stability : The nitro group stabilizes the aromatic system against harsh conditions (e.g., acidic nitration), enabling sequential functionalization.
Challenges and Considerations
Scientific Research Applications
Synthesis Overview
The synthesis of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine typically involves several steps:
- Formation of the imidazo[1,2-b]pyridazine core via cyclization of 2-aminopyridine with α-haloketones.
- Chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
- Nitration of the phenyl ring with a mixture of concentrated nitric and sulfuric acids.
- Ethylation through alkylation reactions using ethyl halides.
Medicinal Chemistry
This compound serves as a valuable scaffold for developing new pharmaceuticals. Its unique substituents allow for targeted modifications that can enhance biological activity against various diseases.
Case Study: Antiparasitic Activity
Research has demonstrated that derivatives of this compound exhibit activity against Leishmania and Trypanosoma species. For instance, a related compound showed an effective concentration (EC50) of 0.38 µM against the trypomastigote form of Trypanosoma brucei brucei while maintaining low cytotoxicity on human hepatocyte HepG2 cell lines (CC50 > 7.8 µM) .
Biological Studies
The compound can be utilized to investigate the effects of nitro and chloro substituents on biological activity. The presence of these groups can significantly influence the compound's interaction with biological targets.
Table 1: Biological Activity Overview
| Compound | Target Organism | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| This compound | Trypanosoma brucei brucei | 0.38 | >7.8 |
| Related derivative | Leishmania infantum | >15.6 | >1.6 |
Materials Science
In materials science, this compound can be explored for its potential use in developing new materials with specific electronic or optical properties due to its unique heterocyclic structure.
Table 2: Comparison of Similar Compounds
| Compound | Structural Feature | Unique Property |
|---|---|---|
| 6-Chloro-2-(4-methyl-3-nitrophenyl)imidazo[1,2-b]pyridazine | Methyl instead of ethyl group | Different biological activity profile |
| 6-Chloro-2-(4-ethyl-3-aminophenyl)imidazo[1,2-b]pyridazine | Amino instead of nitro group | Potentially enhanced biological activity |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Comparatively, the 4-fluorophenyl analog () leverages fluorine's electronegativity for similar effects but with reduced steric bulk .
- Halogen Substitutions : Iodo and chloro substituents at position 6 improve metabolic stability, as seen in and , but may reduce solubility .
- Alkyl vs. Aryl Groups : The 4-ethyl group in the target compound balances lipophilicity and steric effects, contrasting with trifluoromethyl analogs (), which exhibit higher electronegativity and antimicrobial potency .
Key Insights :
- Transition Metal Catalysis : Palladium and copper catalysts are pivotal for Suzuki couplings, as seen in and , enabling aryl-aryl bond formation .
- Microwave Assistance : Reduces reaction time (e.g., 40–120 minutes in ) compared to traditional reflux methods .
Pharmacological Activity and SAR
Table 3: Activity Profiles of Selected Analogs
SAR Highlights :
- Position 2 Aryl Groups : Bulky substituents (e.g., 4-ethyl-3-nitrophenyl) may enhance kinase binding via hydrophobic interactions, as suggested in .
- Position 6 Chlorine : Critical for maintaining scaffold rigidity and interacting with catalytic lysine residues in kinases .
- Nitrogen-Rich Substituents : Piperazine or sulfonamide derivatives () improve solubility but may reduce blood-brain barrier penetration .
Biological Activity
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H11ClN4O2
- Molecular Weight : 302.72 g/mol
- CAS Number : 1443278-84-9
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific compound this compound has been evaluated for its effects on tumor necrosis factor-alpha (TNF-α) production and its potential as an anti-inflammatory agent.
The compound's biological activity is primarily attributed to its ability to inhibit TNF-α production, a key pro-inflammatory cytokine involved in various inflammatory diseases. In vitro studies have shown that derivatives of imidazo[1,2-b]pyridazine can significantly reduce TNF-α levels in human peripheral blood mononuclear cells (hPBMCs), suggesting a mechanism that involves modulation of immune responses.
Inhibitory Activity Against TNF-α
A study focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives found that several compounds exhibited potent inhibitory effects on TNF-α production. The most active compounds demonstrated IC50 values as low as 0.3 µM, indicating strong efficacy in reducing inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the introduction of specific substituents at the 3-position and variations in the aryl groups at the 6-position significantly influenced biological activity. Compounds with electron-donating groups showed enhanced inhibition of TNF-α production compared to those with electron-withdrawing groups .
Case Studies and Experimental Data
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 5u | 0.5 | TNF-α inhibition |
| 5v | 0.3 | TNF-α inhibition |
These findings underscore the potential of modifying the imidazo[1,2-b]pyridazine scaffold to enhance its therapeutic efficacy against inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 6-chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . Substitution reactions (e.g., replacing the chloromethyl group with sodium benzenesulfinate) are performed under mild conditions (ambient temperature, inert atmosphere) to preserve the nitro group’s integrity. Yield optimization requires precise stoichiometric control, slow addition of nitrating agents, and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How do substituents at the 2-position of the imidazo[1,2-b]pyridazine core influence reactivity in cross-coupling reactions?
The chlorine atom at position 6 and the electron-withdrawing nitro group at position 3 direct reactivity toward nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings. For example, Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in degassed THF/water mixtures . Steric hindrance from the 4-ethyl group may slow reaction kinetics, necessitating extended reaction times (12–24 hours) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The imidazo[1,2-b]pyridazine core shows distinct aromatic proton signals at δ 7.8–8.5 ppm, while the ethyl group resonates as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.6–3.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Q. What computational methods are used to predict the compound’s electronic properties and binding affinity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the HOMO-LUMO gap, revealing electron-deficient regions suitable for interactions with biological targets. Molecular docking (AutoDock Vina) predicts binding modes to enzymes like kinases, with scoring functions (ΔG < −7 kcal/mol) indicating high affinity .
Q. How does the nitro group’s position affect stability under reducing conditions?
The nitro group at position 3 is resistant to reduction under mild conditions (e.g., H₂/Pd-C in ethanol) but can be reduced to an amine using stronger reductants (e.g., Fe/HCl). Stability studies via TLC or HPLC show decomposition above 80°C or in acidic media (pH < 3) .
Advanced Research Questions
Q. What strategies address contradictory biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:
Q. How can regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold be achieved without disturbing the nitro group?
Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at −78°C enables selective substitution at position 7, while protecting the nitro group with trimethylsilyl chloride . Alternatively, microwave-assisted C–H activation using Pd(OAc)₂ and pivalic acid targets position 5 .
Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?
Studies suggest dual inhibition of topoisomerase II and PI3K/AKT pathways. Western blotting shows reduced phosphorylated AKT (Ser473) levels in treated cells (IC₅₀ = 1.2 µM in MCF-7). Flow cytometry reveals G2/M arrest and apoptosis via caspase-3 activation .
Q. How do structural modifications impact solubility and crystallinity for X-ray diffraction studies?
Replacing the ethyl group with polar substituents (e.g., hydroxyl or morpholine) increases aqueous solubility but may disrupt crystal packing. Co-crystallization with tartaric acid or using slow vapor diffusion (ether into DCM) improves crystal quality for single-crystal XRD .
Q. What are the limitations of current SAR models for predicting this compound’s off-target effects?
Existing models often overlook allosteric binding pockets or phase I metabolism by cytochrome P450 enzymes. Advanced approaches integrate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
